molecular formula C16H15F3N2OS B2427615 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2415456-09-4

3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2427615
CAS No.: 2415456-09-4
M. Wt: 340.36
InChI Key: ORWDQBFQBDVRRY-UHFFFAOYSA-N
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Description

3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Thiophene Functionalization: The thiophene ring is functionalized through electrophilic substitution reactions, introducing the desired substituents.

    Urea Formation: The final step involves the reaction of the cyclopropyl-thiophene intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The thiophene and trifluoromethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The urea linkage can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • 1-[(1-Thiophen-2-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
  • 1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(fluoromethyl)phenyl]urea

Uniqueness: 3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the thiophene and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interaction with molecular targets.

Properties

IUPAC Name

1-[(1-thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-2-4-13(12)21-14(22)20-10-15(6-7-15)11-5-8-23-9-11/h1-5,8-9H,6-7,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWDQBFQBDVRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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